2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol
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Overview
Description
2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. The iodination of the benzoxazole derivative is then carried out using iodine or an iodine-containing reagent under specific conditions . The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can yield various substituted benzoxazole derivatives .
Scientific Research Applications
2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)phenol: Lacks the iodine and methyl groups, which may affect its biological activity and chemical reactivity.
2-(Benzo[d]oxazol-2-yl)-4-methylphenol:
2-(Benzo[d]oxazol-2-yl)-6-iodophenol: Similar structure but without the methyl group, which can influence its properties and uses.
Uniqueness
2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol is unique due to the presence of both iodine and methyl groups, which can enhance its reactivity and biological activity. These structural features make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C14H10INO2 |
---|---|
Molecular Weight |
351.14 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-6-iodo-4-methylphenol |
InChI |
InChI=1S/C14H10INO2/c1-8-6-9(13(17)10(15)7-8)14-16-11-4-2-3-5-12(11)18-14/h2-7,17H,1H3 |
InChI Key |
VCFJWALVBIAKQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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